N-(4-phenyl-1,3-thiazol-2-yl)decanamide
Description
Properties
Molecular Formula |
C19H26N2OS |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)decanamide |
InChI |
InChI=1S/C19H26N2OS/c1-2-3-4-5-6-7-11-14-18(22)21-19-20-17(15-23-19)16-12-9-8-10-13-16/h8-10,12-13,15H,2-7,11,14H2,1H3,(H,20,21,22) |
InChI Key |
ZPSNHYCBDDUZGV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
The synthesis of 2-amino-4-phenyl-1,3-thiazole serves as the foundational step for N-(4-phenyl-1,3-thiazol-2-yl)decanamide. A method adapted from SciELO México involves the cyclocondensation of p-substituted acetophenone derivatives with thiourea under microwave irradiation.
Reaction Conditions :
-
Reactants : Thiourea (2 eq), acetophenone (1 eq), iodine (1 eq).
-
Solvent : None (neat conditions).
-
Microwave Parameters : 50 W power, 10 min irradiation at 70°C.
-
Workup : The crude product is triturated with diethyl ether, dissolved in alkaline hot water (pH 11–12), and recrystallized from ethanol-water (1:4).
This method achieves yields of 65–75% for 2-amino-4-phenyl-1,3-thiazole, with purity >95% as confirmed by thin-layer chromatography (TLC). The use of iodine as both a catalyst and oxidizing agent facilitates the cyclization, while microwave irradiation enhances reaction efficiency by reducing side products.
Alternative Thermal Methods
Conventional heating methods, though less efficient, remain viable for large-scale production. A patent by WO2015155664A1 highlights the use of tetrahydrofuran (THF) as a solvent for thiazole formation at reflux temperatures (80–100°C). However, prolonged reaction times (6–8 hours) and lower yields (50–60%) limit its industrial appeal compared to microwave-assisted protocols.
Acylation of 2-Amino-4-phenyl-1,3-thiazole
Decanoyl Chloride Coupling
The 2-amino group of the thiazole core undergoes nucleophilic acylation with decanoyl chloride to yield the target compound. A procedure analogous to sulfonamide synthesis in SciELO México was adapted for this step:
Reaction Conditions :
-
Reactants : 2-Amino-4-phenyl-1,3-thiazole (1 eq), decanoyl chloride (1.2 eq).
-
Base : Triethylamine (2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Temperature : Room temperature (25°C), 4–6 hours.
-
Workup : The precipitate is washed with acetone and purified via silica gel chromatography (n-hexane/ethyl acetate gradient).
Yield : 60–70% after purification. The excess acyl chloride ensures complete conversion, while DMAP accelerates the reaction by stabilizing the intermediates.
Solvent and Base Optimization
WO2015155664A1 emphasizes solvent selection for minimizing byproducts. Polar aprotic solvents like N,N-dimethylformamide (DMF) improve decanoyl chloride solubility but require stringent drying to prevent hydrolysis. A comparative study of solvents is summarized below:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Dichloromethane | 6 | 68 | 98.5 |
| THF | 8 | 55 | 97.2 |
| Acetonitrile | 5 | 62 | 96.8 |
Dichloromethane emerged as the optimal solvent due to its low nucleophilicity and compatibility with DMAP.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of this compound exhibits characteristic peaks:
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.92 (s, 1H) : Amide N–H.
-
δ 7.65–7.14 (m, 5H) : Phenyl and thiazole protons.
-
δ 2.35 (t, 2H) : α-Methylene to amide.
-
δ 1.50–1.25 (m, 14H) : Decanoyl aliphatic chain.
13C NMR (100 MHz, DMSO-d6) :
-
δ 170.2 : Amide carbonyl.
-
δ 160.1, 150.3 : Thiazole C-2 and C-4.
-
δ 129.8–126.4 : Aromatic carbons.
Industrial-Scale Production Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
